molecular formula C22H19Cl2N3O3S2 B2354201 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 324541-17-5

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2354201
CAS No.: 324541-17-5
M. Wt: 508.43
InChI Key: XKAYZNKDTUIJAB-UHFFFAOYSA-N
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Description

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by forming covalent bonds with DNA strands, thereby preventing cell replication . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as an anticancer and antimicrobial agent, along with its ability to interact with DNA, makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3S2/c23-11-13-27(14-12-24)32(29,30)17-8-5-16(6-9-17)21(28)26-22-25-19-10-7-15-3-1-2-4-18(15)20(19)31-22/h1-10H,11-14H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYZNKDTUIJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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